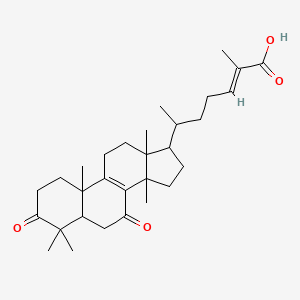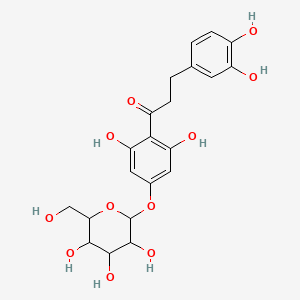
3-Hidroxifloretina-4'-glucósido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sieboldin is a specialized secondary metabolite belonging to the group of dihydrochalcones. It is found in high concentrations in certain wild species of the genus Malus, which are closely related to the domesticated apple (Malus × domestica L.) . Sieboldin is known for its unique chemical properties and potential health benefits.
Aplicaciones Científicas De Investigación
Sieboldin has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
3-Hydroxyphloretin-4’-glucoside, also known as Sieboldin, is a derivative of phloretin, a dihydrochalcone . Phloretin and its derivatives are known to interact with various biological macromolecules . .
Mode of Action
It is known that phloretin, the parent compound, can modulate signal cascades and change the permeability and fluidity of membranes . It is plausible that Sieboldin may have similar properties, but this needs to be confirmed by further studies.
Biochemical Pathways
Sieboldin is a product of the phenylpropanoid pathway, a well-known metabolic route in plants . This pathway is responsible for the biosynthesis of dihydrochalcone compounds, including Sieboldin . The key 3-hydroxylation converting the precursor phloretin into 3-hydroxyphloretin is the missing step that ultimately leads to Sieboldin biosynthesis .
Pharmacokinetics
It is known that phloretin and its derivatives can be metabolized by colon microflora into simple phenols
Result of Action
Phloretin and its derivatives are known to have various biological properties, including antifungal, anticancer, antioxidant, antibacterial, antiosteoclastogenic, estrogenic, antiviral, and anti-inflammatory activities . It is plausible that Sieboldin may have similar effects, but this needs to be confirmed by further studies.
Action Environment
The action of Sieboldin may be influenced by various environmental factors. For instance, the expression of chalcone synthase (CHS), which plays an important role in the biosynthesis of dihydrochalcones, is influenced by biotic and abiotic stress and environmental factors such as UV, wounding, or pathogens
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The biosynthesis of sieboldin involves the hydroxylation of phloretin, a dihydrochalcone, by specific enzymes. In wild Malus species, two putative 3-hydroxylases (CYP98A195 and CYP98A196) have been identified, which are capable of producing 3-hydroxyphloretin, ultimately leading to the accumulation of sieboldin . The enzymes co-localize with an endoplasmic reticulum marker, indicating their role in the hydroxylation process.
Industrial Production Methods: Currently, there is limited information on the industrial production of sieboldin. Most of the research focuses on its natural occurrence and biosynthesis in wild Malus species. advancements in biotechnological methods, such as the use of Saccharomyces cerevisiae for de novo production, may pave the way for large-scale production in the future .
Análisis De Reacciones Químicas
Types of Reactions: Sieboldin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Sieboldin can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of sieboldin can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving sieboldin typically occur at the hydroxyl groups, where reagents like acyl chlorides or alkyl halides can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sieboldin may yield quinones, while reduction can produce dihydro derivatives.
Comparación Con Compuestos Similares
Sieboldin is part of the dihydrochalcone family, which includes other compounds such as phloridzin and trilobatin. Here is a comparison of sieboldin with these similar compounds:
Phloridzin: Phloridzin is the most prominent dihydrochalcone in Malus species and has anti-diabetic effects through increased insulin sensitivity and inhibition of SGLT-2. Unlike sieboldin, phloridzin is more widely distributed in cultivated apple varieties.
Trilobatin: Trilobatin is another dihydrochalcone found in some Malus species.
Uniqueness of Sieboldin: Sieboldin stands out due to its specific hydroxylation pattern and its occurrence in certain wild Malus species. Its unique chemical structure and potential health benefits make it a compound of significant interest in scientific research and industrial applications .
Propiedades
IUPAC Name |
3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O11/c22-8-16-18(28)19(29)20(30)21(32-16)31-10-6-14(26)17(15(27)7-10)12(24)4-2-9-1-3-11(23)13(25)5-9/h1,3,5-7,16,18-23,25-30H,2,4,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHMLSKQZFKMLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,14R)-7,7,20,20-tetramethyl-8,12,19,25-tetraoxahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosa-2(11),3,9,15(24),16,18(23),21-heptaene](/img/structure/B600403.png)
![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)
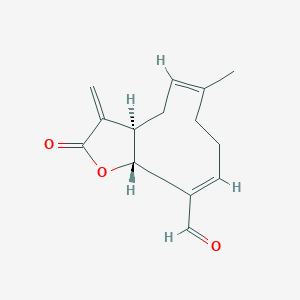
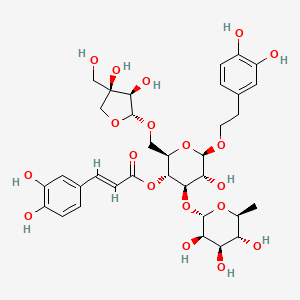
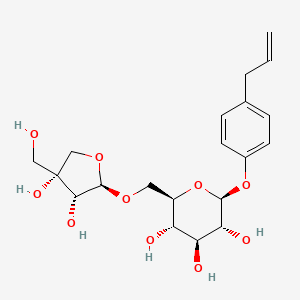
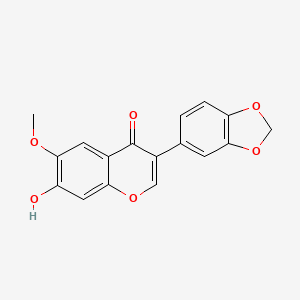
![6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B600415.png)
